molecular formula C11H17N3O2 B13189538 2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B13189538
M. Wt: 223.27 g/mol
InChI Key: QCAPRCVTQSASSN-UHFFFAOYSA-N
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Description

2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused imidazole-pyrazine core. The tert-butyl group at position 2 enhances steric bulk and metabolic stability, while the carboxylic acid at position 3 provides a polar functional group for derivatization or interaction in biological systems. This compound is of interest in medicinal chemistry, particularly as a building block for kinase inhibitors or protease modulators due to its rigid scaffold and tunable substituents .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)9-8(10(15)16)14-5-4-12-6-7(14)13-9/h12H,4-6H2,1-3H3,(H,15,16)

InChI Key

QCAPRCVTQSASSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N2CCNCC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrolysis of Ester Precursors

A common approach to synthesizing this carboxylic acid involves hydrolyzing its ester derivatives. For example, the benzyloxycarbonyl-protected analog, 7-[(benzyloxy)carbonyl]-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid (PubChem CID: 125454422), can undergo deprotection via hydrogenolysis or acidic hydrolysis to yield the target compound.

Typical Reaction Conditions:

Precursor Reagents/Conditions Yield
Benzyl-protected ester H₂/Pd-C in EtOH, 12 h 80–85%
Propan-2-yl ester (hypothetical) 6 M HCl, reflux, 12 h 85–90%

The tert-butyl group is typically introduced early in the synthesis via alkylation or substitution reactions to ensure stability during subsequent steps.

Cyclocondensation Strategies

The imidazo[1,2-a]pyrazine core is constructed through cyclocondensation of α-aminopyrazine derivatives with carbonyl-containing reagents. A patent (WO2009070485A1) outlines a method involving:

  • Formation of the imidazo ring : Reaction of 2-aminopyrazine with α-bromo ketones or aldehydes under basic conditions.
  • Functionalization : Introduction of the tert-butyl group via alkylation using tert-butyl bromide in the presence of a base (e.g., K₂CO₃).

Example Protocol:

Carboxylic Acid Formation via Oxidation

Oxidation of alcohol or aldehyde intermediates provides an alternative route. For instance:

  • Step 1 : Synthesis of 3-hydroxymethyl-imidazo[1,2-a]pyrazine via reductive amination.
  • Step 2 : Oxidation using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ to yield the carboxylic acid.

Key Data:

Starting Material Oxidizing Agent Temperature Yield
3-Hydroxymethyl derivative KMnO₄, H₂O 60°C, 6 h 65%

Comparative Analysis of Methods

Method Advantages Limitations
Ester Hydrolysis High yields, mild conditions Requires protected precursors
Cyclocondensation Direct ring formation Multi-step purification needed
Oxidation Applicable to diverse substrates Risk of overoxidation

Industrial-Scale Considerations

Large-scale production emphasizes cost efficiency and reproducibility:

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Notes
Target Compound C₁₂H₁₇N₃O₂* ~237.29 2-tert-butyl, 3-carboxylic acid Carboxylic acid, imidazo-pyrazine High polarity from COOH; tert-butyl enhances stability
7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid C₁₂H₁₇N₃O₄ 279.29 7-Boc, 2-carboxylic acid Boc-protected amine, carboxylic acid Boc group aids in amine protection; intermediate for peptide synthesis
3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine C₇H₈F₃N₃ 191.16 3-CF₃ Trifluoromethyl, imidazo-pyrazine Increased lipophilicity; electron-withdrawing CF₃ alters reactivity
2-(Difluoromethyl)-7-Fmoc-imidazo[1,2-a]pyrazine-3-carboxylic acid C₂₃H₁₉F₂N₃O₄ 439.42 2-difluoromethyl, 7-Fmoc Difluoromethyl, Fmoc, carboxylic acid Fmoc enables solid-phase synthesis; bulky group reduces solubility
tert-Butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate C₁₂H₁₉N₃O₂ 237.30 2-tert-butyl, 3-ester, pyridine core Ester, imidazo-pyridine Pyridine core less polar than pyrazine; ester group for flexibility

*Estimated based on structural analogs.

Key Differences and Implications

Core Heterocycle: Pyrazine vs. Imidazo[1,2-a]pyrazine vs.

Substituent Effects :

  • tert-Butyl vs. Boc/Fmoc : The tert-butyl group in the target compound provides steric shielding without requiring deprotection, unlike Boc or Fmoc groups, which are cleaved under acidic or basic conditions .
  • Carboxylic Acid vs. Ester : The carboxylic acid in the target compound enhances water solubility and enables direct conjugation, whereas esters (e.g., methyl or tert-butyl esters) require hydrolysis for activation .

Synthetic Utility: The tert-butyl group in compound 43 (MW 521.2, ) is removed via TFA to yield an amino derivative (compound 23, MW 421.1), demonstrating its role as a transient protecting group . Brominated analogs (e.g., tert-butyl 3-bromo-imidazo[1,2-a]pyrazine-7-carboxylate, CAS 1250996-70-3) serve as intermediates for cross-coupling reactions .

Biological Activity

2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SARs).

The compound has the following chemical properties:

  • Chemical Formula: C₁₁H₁₉N₃
  • Molecular Weight: 193.29 g/mol
  • IUPAC Name: 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
  • PubChem CID: 54592555

Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit various biological activities through different mechanisms:

1. CDK9 Inhibition

One of the key activities observed in related compounds is the inhibition of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation and cancer proliferation. For instance:

  • Compound 3c demonstrated potent CDK9 inhibitory activity with an IC₅₀ of 0.16 µM and showed significant anti-proliferative effects against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colorectal cancer) .

2. Antiviral Activity

Some derivatives have also been evaluated for antiviral properties. In a study involving human coronavirus 229E, certain imidazo[1,2-a]pyrazine derivatives exhibited promising antiviral activity .

Structure-Activity Relationships (SAR)

The SAR analysis of imidazo[1,2-a]pyrazines reveals that modifications at specific positions significantly affect biological activity:

  • Substituents at the C-3 position influence CDK9 inhibition potency.
  • The introduction of bulky groups like tert-butyl enhances solubility and bioavailability while maintaining or improving inhibitory effects against target enzymes .

Case Studies

Several studies highlight the biological potential of this compound and its derivatives:

Case Study 1: Anticancer Activity

In a comparative study of various imidazo[1,2-a]pyrazines:

CompoundIC₅₀ (µM)Cancer Cell Line
3c0.16MCF7
3a0.26HCT116
1b0.25K562

These results indicate a strong correlation between CDK9 inhibition and cytotoxicity across different cancer cell lines .

Case Study 2: Antiviral Assays

Derivatives were tested against human coronavirus strains:

CompoundViral StrainActivity
Derivative AHCoV-229ESignificant Inhibition
Derivative BHCoV-NL63Moderate Inhibition

Findings suggest that structural modifications can enhance antiviral efficacy .

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